6-methyl-5,6-dihydro-2H-pyran-2-one

Antifungal Mastigomycotina α,β-Unsaturated Carbonyls

This chiral α,β-unsaturated δ-lactone (CAS 108-54-3) is a naturally occurring precursor to sorbic acid with distinct antimitotic and phytotoxic activities, not interchangeable with generic lactones. Sourcing in ≥98% purity ensures reliable cell cycle studies and impurity profiling for food preservative QC. Stereospecific (S)-enantiomer available upon request.

Molecular Formula C6H8O2
Molecular Weight 112.13 g/mol
CAS No. 108-54-3
Cat. No. B095060
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-methyl-5,6-dihydro-2H-pyran-2-one
CAS108-54-3
Molecular FormulaC6H8O2
Molecular Weight112.13 g/mol
Structural Identifiers
SMILESCC1CC=CC(=O)O1
InChIInChI=1S/C6H8O2/c1-5-3-2-4-6(7)8-5/h2,4-5H,3H2,1H3
InChIKeyDYNKRGCMLGUEMN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 500 mg / 1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Methyl-5,6-dihydro-2H-pyran-2-one (CAS 108-54-3) Procurement Guide for Research-Grade Alpha, Beta-Unsaturated Lactones


6-Methyl-5,6-dihydro-2H-pyran-2-one (CAS 108-54-3), commonly known as parasorbic acid, is an α,β-unsaturated δ-lactone [1]. As a naturally occurring pyranone found in plants like Sorbus aucuparia (mountain ash) and Vaccinium macrocarpon (cranberry), this compound is valued as a versatile synthetic building block and a subject of biological activity studies [2].

6-Methyl-5,6-dihydro-2H-pyran-2-one (108-54-3) vs. Other α,β-Unsaturated Lactones: Why Structural Identity Matters


Even among closely related α,β-unsaturated lactones, biological activity and chemical reactivity can vary dramatically. The core 5,6-dihydro-2H-pyran-2-one scaffold is a privileged structure, but the specific substituent at the 6-position is a critical determinant of potency, selectivity, and even toxicological profile [1]. Substituting parasorbic acid with another 6-substituted analog (e.g., a phenyl, styryl, or larger alkyl group) or a different lactone core (e.g., patulin) is not a neutral change and can lead to significant, and often unpredictable, variations in outcomes ranging from cellular cytotoxicity to whole-organism effects, as demonstrated by the quantitative evidence below [2].

6-Methyl-5,6-dihydro-2H-pyran-2-one (108-54-3): Head-to-Head Quantitative Differentiation Evidence


6-Methyl-5,6-dihydro-2H-pyran-2-one (108-54-3): Antifungal Potency and Isolate-Dependent Variability vs. Other α,β-UCCs

Parasorbic acid (6-methyl-5,6-dihydro-2H-pyran-2-one) demonstrates broad but highly variable antifungal activity compared to other α,β-unsaturated carbonyl compounds (α,β-UCCs) like patulin and penicillic acid. While patulin and penicillic acid show consistent, lower MIC values against a panel of Chytridiomycetes and Oomycetes, parasorbic acid's potency is highly dependent on the fungal isolate, ranging from <1 μg/ml to 500 μg/ml. This contrasts with the more uniformly potent but less selective patulin (MIC 10 μg/ml) [1].

Antifungal Mastigomycotina α,β-Unsaturated Carbonyls Minimum Inhibitory Concentration

6-Methyl-5,6-dihydro-2H-pyran-2-one (108-54-3): Insecticidal Potency Against Drosophila melanogaster vs. Rotenone

The naturally occurring (+)-(6S)-parasorbic acid enantiomer exhibits potent insecticidal activity against adult Drosophila melanogaster, surpassing the known botanical insecticide rotenone in direct comparative assays. This finding identifies it as a key bioactive component of Bergenia ligulata volatile oil [1].

Insecticidal Drosophila melanogaster Natural Product Volatile Oil

6-Methyl-5,6-dihydro-2H-pyran-2-one (108-54-3) vs. Sorbic Acid: Long-Term In Vivo Safety Profile

In an 80-week chronic feeding study in mice, the inclusion of 1000 ppm parasorbic acid in a diet containing 1.2% sorbic acid resulted in no statistically significant differences in body-weight gain, haematological examinations, organ weights, or tumor incidence compared to a control group fed 1.2% sorbic acid alone [1]. This quantitative evidence refutes the assumption that the lactone (parasorbic acid) is inherently more toxic than its open-chain counterpart (sorbic acid) under long-term, low-dose dietary exposure.

Toxicology Food Safety In Vivo Sorbic Acid

6-Methyl-5,6-dihydro-2H-pyran-2-one (108-54-3): Seed Germination Inhibition Threshold

Parasorbic acid is a quantifiable germination inhibitor. Its threshold for activity is defined, with concentrations ≥ 5 × 10⁻⁴ M effectively inhibiting seed germination, providing a precise benchmark for researchers studying seed dormancy or allelopathic effects [1].

Allelopathy Germination Inhibitor Plant Physiology Parasorbic Acid

6-Methyl-5,6-dihydro-2H-pyran-2-one (108-54-3) vs. 6-Aryl Substituted Analogs: Plant Growth Inhibition Activity

In structure-activity relationship (SAR) studies of 6-substituted 5,6-dihydro-2H-pyran-2-ones, the size and nature of the C6 substituent dramatically alters plant growth inhibitory activity. A compound bearing a complex 6-aryl-hexyl substituent shows potent inhibition (IC50 = 95 µM for shoots, 17 µM for roots) against Italian ryegrass. While parasorbic acid itself (with a 6-methyl substituent) was not the primary focus of this SAR study, the findings clearly demonstrate that small structural changes at the 6-position lead to profound differences in potency, potentially spanning orders of magnitude [1].

Phytotoxicity Structure-Activity Relationship Italian Ryegrass 6-Substituted 5,6-dihydro-2H-pyran-2-one

Evidence-Backed Research Applications for 6-Methyl-5,6-dihydro-2H-pyran-2-one (108-54-3)


Antifungal Susceptibility Testing and Mode-of-Action Studies

Use as a probe to investigate isolate-dependent fungal sensitivity. As shown by its broad MIC range (<1 to 500 µg/ml) against Mastigomycotina species, this compound is ideal for studying the mechanisms of differential susceptibility, in stark contrast to broad-spectrum, uniformly active antifungal agents like patulin [1].

Natural Product Insecticide Development

Employ the specific (6S)-enantiomer as a positive control or lead compound in insecticidal assays. Its demonstrated activity against Drosophila melanogaster, surpassing rotenone, validates its use as a benchmark for discovering novel botanical insecticides or studying insecticide resistance mechanisms [2].

Food Safety and Long-Term In Vivo Toxicology Studies

Utilize as a model compound for long-term in vivo studies. The robust data from an 80-week mouse feeding study, showing no significant toxicity at 1000 ppm in a sorbic acid diet, provides a well-characterized baseline for evaluating the chronic effects of lactones and for comparing with more toxic analogs in the food and cosmetics sectors [3].

Plant Allelopathy and Seed Dormancy Research

Apply as a standard germination inhibitor. The defined threshold for activity (≥ 5 × 10⁻⁴ M) makes it a precise tool for investigating seed dormancy, allelopathic interactions, and the comparative efficacy of other germination inhibitors like abscisic acid [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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